molecular formula C10H5BrN4O2 B8007855 8-Bromotetrazolo[1,5-a]quinoline-4-carboxylic acid

8-Bromotetrazolo[1,5-a]quinoline-4-carboxylic acid

Cat. No. B8007855
M. Wt: 293.08 g/mol
InChI Key: QCOURDMRHRWXRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromotetrazolo[1,5-a]quinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C10H5BrN4O2 and its molecular weight is 293.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antibacterial Activity : Some compounds related to 8-Bromotetrazolo[1,5-a]quinoline-4-carboxylic acid show potent antibacterial activity. For instance, 2-substituted amino-3-fluoro-5,12-dihydro-5-oxobenzothiazolo[3,2-a]quinoline-6-carboxylic acids have been found to possess in vitro antibacterial activities comparable to norfloxacin (Chu, Fernandes, & Pernet, 1986).

  • Anticonvulsant Activity : Derivatives of quinoline, such as 8-alkoxy-5-(4H-1,2,4-triazol-4-yl)quinolines, have been synthesized and evaluated for anticonvulsant activity. One compound, 8-octoxy-5-(4H-1,2,4-triazol-4-yl)quinoline, showed significant activity with lower neurotoxicity compared to the reference drug carbamazepine (Wang et al., 2013).

  • Anticancer Activity : Compounds in the quinoline series, such as 2-(alkyl-, alkaryl-, aryl-, hetaryl-)[1,2,4]triazolo[1,5-c]quinazolines, have been explored as potential anticancer agents. Some of these compounds showed promising in vitro activity against various cancer cell lines, including non-small cell lung cancer and ovarian cancer (Kovalenko et al., 2012).

  • Synthesis of Fluorescent Brightening Agents : Derivatives of quinolines, such as 2-aryl-6-triazoloquinoline derivatives, have been synthesized and investigated for their potential use as fluorescent brightening agents (Rangnekar & Shenoy, 1987).

  • Synthesis of New Chemical Derivatives : Research into the synthesis of new derivatives of quinoline compounds, including 7-Methyltetrazolo[1,5-a]quinoline derivatives, has been conducted to explore their chemical properties and potential applications (Radini, 2016).

properties

IUPAC Name

8-bromotetrazolo[1,5-a]quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrN4O2/c11-6-2-1-5-3-7(10(16)17)9-12-13-14-15(9)8(5)4-6/h1-4H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCOURDMRHRWXRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N3C(=NN=N3)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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